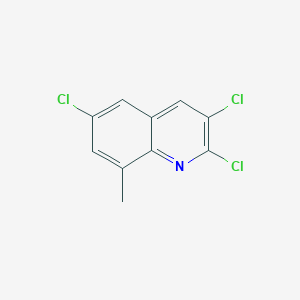

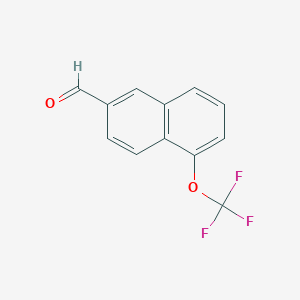

2,3,6-Trichloro-8-methylquinoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,3,6-トリクロロ-8-メチルキノリンは、キノリンの塩素化誘導体であり、キノリンは複素環式芳香族有機化合物です。キノリンとその誘導体は、医薬品化学、農業、材料科学において幅広い用途を持つことで知られています。

2. 製法

合成ルートと反応条件

2,3,6-トリクロロ-8-メチルキノリンの合成は通常、8-メチルキノリンの塩素化を伴います。一般的な方法の1つは、塩化鉄(III)などの触媒の存在下、塩素ガスを用いる直接塩素化です。この反応は、2、3、および6位の選択的な塩素化を確実にするために、制御された条件下で行われます。

工業生産方法

2,3,6-トリクロロ-8-メチルキノリンの工業生産には、効率と収率を高めるために連続フロープロセスが用いられる場合があります。高度な触媒系と最適化された反応条件を使用することで、合成のスケーラビリティをさらに向上させることができます。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,6-Trichloro-8-methylquinoline typically involves the chlorination of 8-methylquinoline. One common method is the direct chlorination using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2, 3, and 6 positions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

化学反応の分析

反応の種類

2,3,6-トリクロロ-8-メチルキノリンは、さまざまな化学反応を起こします。これらには以下が含まれます。

置換反応: 塩素原子は、アミンやチオールなどの求核試薬によって置換される可能性があります。

酸化反応: メチル基は、カルボン酸またはアルデヒドを形成するために酸化される可能性があります。

還元反応: キノリン環は、特定の条件下で、ジヒドロキノリン誘導体を形成するために還元される可能性があります。

一般的な試薬と条件

置換: 極性溶媒中のナトリウムアミドまたはチオ尿素などの求核試薬。

酸化: 過マンガン酸カリウムまたは三酸化クロムなどの酸化剤。

還元: 水素化リチウムアルミニウムまたは触媒の存在下での水素ガスなどの還元剤。

主な生成物

置換: キノリンのアミノまたはチオ誘導体。

酸化: キノリンカルボン酸またはアルデヒド。

還元: ジヒドロキノリン誘導体。

4. 科学研究への応用

2,3,6-トリクロロ-8-メチルキノリンは、科学研究でいくつかの用途を持っています。

化学: より複雑な有機分子の合成における中間体として使用されます。

生物学: 抗菌性や抗がん性など、潜在的な生物学的活性を研究されています。

医学: 特に新規治療薬の設計における、薬物開発における潜在的な用途について調査されています。

産業: 染料、顔料、およびその他の工業用化学品の生産に使用されます。

科学的研究の応用

2,3,6-Trichloro-8-methylquinoline has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

作用機序

2,3,6-トリクロロ-8-メチルキノリンの作用機序には、酵素や受容体などの特定の分子標的との相互作用が伴います。塩素原子とメチル基は、これらの標的に対する化合物の結合親和性と選択性に影響を与える可能性があります。正確な経路と分子間相互作用は、特定の用途と研究されている生物系によって異なります。

6. 類似化合物の比較

類似化合物

2,3,6-トリクロロキノリン: メチル基がなく、反応性と用途に影響を与える可能性があります。

8-メチルキノリン: 塩素原子がなく、化学的性質と用途が異なります。

2,3,6-トリフルオロ-8-メチルキノリン: 独自の電子特性を持つフッ素化アナログ。

独自性

2,3,6-トリクロロ-8-メチルキノリンは、塩素原子とメチル基が組み合わされているために独自のものであり、これは化学反応性を高め、さまざまな分野で潜在的な用途を生み出します。特定の置換パターンにより、標的化された修飾と官能基化が可能になり、合成化学および医薬品化学における貴重な化合物となります。

類似化合物との比較

Similar Compounds

2,3,6-Trichloroquinoline: Lacks the methyl group, which can affect its reactivity and applications.

8-Methylquinoline: Lacks the chlorine atoms, resulting in different chemical properties and uses.

2,3,6-Trifluoro-8-methylquinoline: Fluorinated analogue with distinct electronic properties.

Uniqueness

2,3,6-Trichloro-8-methylquinoline is unique due to the combined presence of chlorine atoms and a methyl group, which enhances its chemical reactivity and potential applications in various fields. The specific substitution pattern allows for targeted modifications and functionalizations, making it a valuable compound in synthetic and medicinal chemistry.

特性

分子式 |

C10H6Cl3N |

|---|---|

分子量 |

246.5 g/mol |

IUPAC名 |

2,3,6-trichloro-8-methylquinoline |

InChI |

InChI=1S/C10H6Cl3N/c1-5-2-7(11)3-6-4-8(12)10(13)14-9(5)6/h2-4H,1H3 |

InChIキー |

YGGMPWNEFZGYFC-UHFFFAOYSA-N |

正規SMILES |

CC1=CC(=CC2=CC(=C(N=C12)Cl)Cl)Cl |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1-Methyl-1,3,4,9-tetrahydroindeno[2,1-c]pyran-1-yl)acetamide](/img/structure/B11867983.png)

![6-[(2-methylphenyl)methoxy]-7H-purine](/img/structure/B11868046.png)